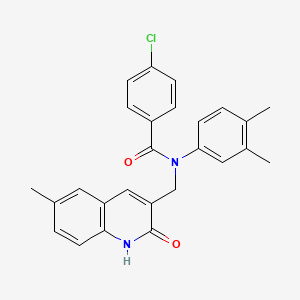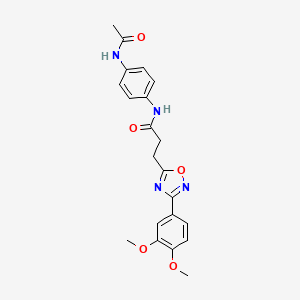
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBOX-15, and it is a derivative of 3-phenyl-1,2,4-oxadiazole.
作用机制
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBOX-15 has been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer properties. PBOX-15 has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its effects in neuroscience.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, PBOX-15 has been shown to induce apoptosis and inhibit cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
实验室实验的优点和局限性
PBOX-15 has several advantages for lab experiments, such as its high purity and stability, which make it easy to work with. However, PBOX-15 also has some limitations, such as its low solubility in water, which may require the use of organic solvents. Additionally, PBOX-15 has not been extensively studied in vivo, which limits its potential applications in certain fields.
未来方向
There are several future directions for the study of PBOX-15. In cancer research, further studies are needed to elucidate the mechanisms of action of PBOX-15 and to optimize its use as an anticancer agent. In neuroscience, further studies are needed to explore the potential therapeutic applications of PBOX-15 in the treatment of neurological disorders. In molecular biology, further studies are needed to explore the potential applications of PBOX-15 as a tool to study gene expression and protein function. Additionally, further studies are needed to explore the potential applications of PBOX-15 in other scientific fields, such as materials science and nanotechnology.
合成方法
The synthesis of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide involves the reaction of 3-phenyl-1,2,4-oxadiazole with butyric anhydride in the presence of a catalyst. The reaction yields PBOX-15, which can be purified using various techniques, such as column chromatography.
科学研究应用
PBOX-15 has been extensively studied for its potential applications in various scientific fields, such as cancer research, neuroscience, and molecular biology. In cancer research, PBOX-15 has shown promising results as an anticancer agent, as it induces apoptosis and inhibits cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
属性
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-12(18)15-10(2)14-16-13(17-19-14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMLJFIZAAMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)



![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)


![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)
